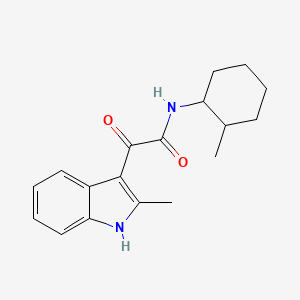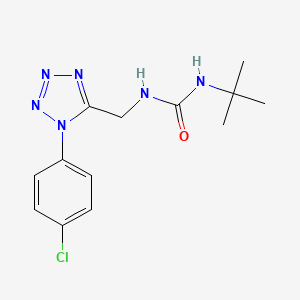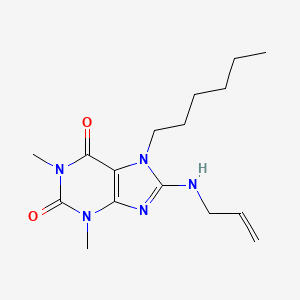
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 91132-90-0 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 227.69 . The IUPAC name is 1-amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C11H13NO2.ClH/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Peptide Synthesis and Drug Development
APCCH serves as a valuable building block in peptide synthesis. Its cyclobutane ring structure provides rigidity, which can enhance the stability and bioactivity of peptides. Researchers use APCCH to create cyclic peptides, which often exhibit improved pharmacokinetics and receptor selectivity. These cyclic peptides find applications in drug development, especially in designing novel therapeutics for diseases such as cancer, diabetes, and neurodegenerative disorders .
Enantioselective Catalysis
The chiral nature of APCCH makes it an excellent substrate for enantioselective catalysis. Researchers have explored its use in asymmetric synthesis, where it acts as a precursor for chiral amino acids and other complex molecules. By employing APCCH-derived intermediates, chemists can access enantiomerically pure compounds, crucial for drug synthesis and natural product isolation .
Organocatalysis
APCCH participates in organocatalytic reactions, particularly in the construction of carbon-carbon bonds. Its unique cyclobutane scaffold allows for diverse transformations, such as Michael additions, cycloadditions, and ring-opening reactions. Organocatalysts based on APCCH contribute to green and efficient synthetic methodologies .
Photochemical Studies
The conjugated π-system in APCCH makes it an interesting candidate for photochemical investigations. Researchers study its photoisomerization behavior, excited-state dynamics, and photophysical properties. Understanding these aspects can lead to applications in light-driven molecular switches, sensors, and photoreactive materials .
Supramolecular Chemistry
APCCH participates in host-guest interactions due to its carboxylic acid functionality. Researchers have explored its inclusion in supramolecular assemblies, such as cyclodextrin complexes and metal-organic frameworks. These systems find applications in drug delivery, sensing, and catalysis .
Biological Activity and Pharmacology
While APCCH itself is not a drug, its derivatives and analogs have shown promising biological activities. Researchers investigate their potential as antiviral agents, anti-inflammatory compounds, and inhibitors of specific enzymes. Understanding the structure-activity relationships of APCCH derivatives contributes to drug discovery efforts .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-amino-3-phenylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYHTEBMINFXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride | |
CAS RN |
91132-90-0 |
Source


|
| Record name | 1-amino-3-phenylcyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)




![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)


![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2453611.png)

![3-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B2453615.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)